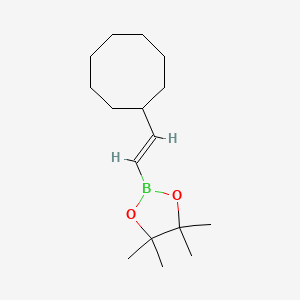
2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of 2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclooctylethenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The product is then purified by column chromatography to obtain the desired boronic ester in high yield.
化学反応の分析
2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced to the corresponding borane using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester can undergo substitution reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicine: Boronic esters are being explored for their potential use in the treatment of diseases such as cancer and diabetes, due to their ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows the compound to inhibit specific enzymes and proteins. This mechanism is particularly important in the development of boron-containing drugs, which can selectively target and inhibit disease-related enzymes.
類似化合物との比較
2-(2-Cyclooctylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: This compound is commonly used in organic synthesis and has similar reactivity to this compound.
Cyclohexylboronic acid pinacol ester: This compound has a similar structure but with a cyclohexyl group instead of a cyclooctyl group, which can affect its reactivity and applications.
Vinylboronic acid pinacol ester: This compound contains a vinyl group, which can undergo different types of reactions compared to the cyclooctylethenyl group in this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields of research and industry.
特性
分子式 |
C16H29BO2 |
|---|---|
分子量 |
264.2 g/mol |
IUPAC名 |
2-[(E)-2-cyclooctylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)13-12-14-10-8-6-5-7-9-11-14/h12-14H,5-11H2,1-4H3/b13-12+ |
InChIキー |
MLNSSZGDRXZQJC-OUKQBFOZSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCCCCC2 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
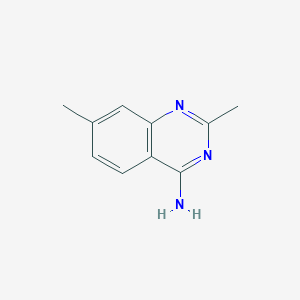
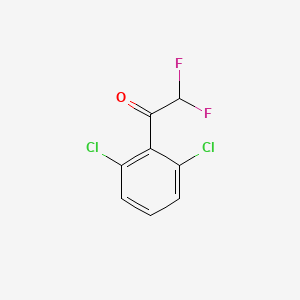
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)


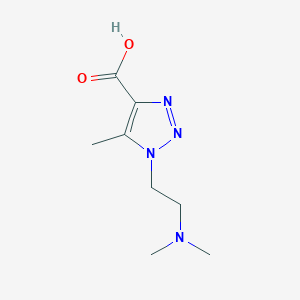
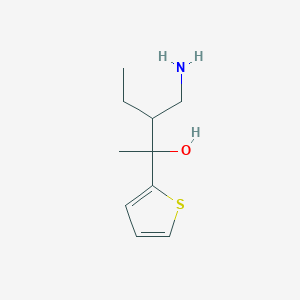
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

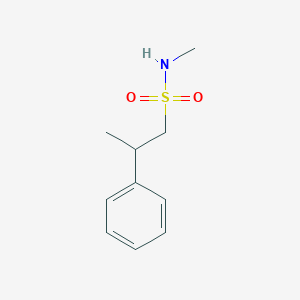


![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
